molecular formula C27H19ClN2O2 B11532567 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11532567
M. Wt: 438.9 g/mol
InChI Key: UIIULSYEYPJGOT-UHFFFAOYSA-N
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Description

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a benzyl ether group, a chlorophenyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Formation of Benzyl Ether: The benzyl ether group is formed by reacting a phenol derivative with benzyl chloride under basic conditions.

    Final Coupling: The final step involves the coupling of the benzoxazole derivative with the benzyl ether derivative under conditions that favor the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl ether and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidation can yield quinones or other oxidized derivatives.

    Reduction: Reduction typically produces amine derivatives.

    Substitution: Substitution reactions can result in various substituted benzyl ethers or chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(METHOXY)PHENYL]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • (E)-1-[4-(ETHOXY)PHENYL]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the presence of the benzyl ether group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not present in similar compounds, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C27H19ClN2O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C27H19ClN2O2/c28-22-8-4-7-21(15-22)27-30-25-16-23(11-14-26(25)32-27)29-17-19-9-12-24(13-10-19)31-18-20-5-2-1-3-6-20/h1-17H,18H2

InChI Key

UIIULSYEYPJGOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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